molecular formula C18H19FN2O4S B2893670 3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922093-34-3

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No. B2893670
CAS RN: 922093-34-3
M. Wt: 378.42
InChI Key: KNBLQBSJVPXJBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound from readily available starting materials. It includes the conditions, reagents, and the sequence of reactions used in the synthesis .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in various chemical reactions .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.) .

Scientific Research Applications

Synthesis and Biological Activity

  • Organocatalytic Asymmetric Reactions : A study highlighted the synthesis of seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters via an organocatalyzed asymmetric Mannich reaction. These compounds exhibit significant potential in medicinal chemistry due to their structural complexity and enantioselectivity (Bing Li, Ye Lin, & D. Du, 2019).

  • COX-2 Inhibition for Anti-inflammatory Purposes : Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has led to the identification of potent COX-2 inhibitors, demonstrating the potential for treatment of conditions like rheumatoid arthritis and osteoarthritis. The introduction of a fluorine atom notably increased COX1/COX-2 selectivity, showcasing the importance of fluorination in enhancing biological activity (Hiromasa Hashimoto et al., 2002).

  • Anticancer Applications : Novel benzenesulfonamide derivatives have shown promising anticancer activities, particularly against specific cancer cell lines, highlighting their potential in anticancer drug development. This includes compounds synthesized with various substituents that exhibit cytotoxic activities and serve as enzyme inhibitors (H. Gul et al., 2016).

Photochemical and Photophysical Applications

  • Photodynamic Therapy : The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups showed significant potential for photodynamic therapy applications. Their high singlet oxygen quantum yield and good fluorescence properties make them suitable candidates for cancer treatment (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Crystal Structure Analysis

  • Crystal Structures of Fluorinated Compounds : Investigations into the crystal structures of fluorinated benzenesulfonamides have contributed to understanding the intermolecular interactions and packing patterns of these compounds. Such analyses are crucial for the design of materials with desired physical and chemical properties (P. Suchetan et al., 2015).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, environmental impact, handling precautions, and disposal methods .

Future Directions

Future directions could involve potential applications of the compound, further reactions it could undergo, or other research that could be conducted to learn more about it .

properties

IUPAC Name

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-18(2)11-25-16-10-13(7-8-15(16)21(3)17(18)22)20-26(23,24)14-6-4-5-12(19)9-14/h4-10,20H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBLQBSJVPXJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

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